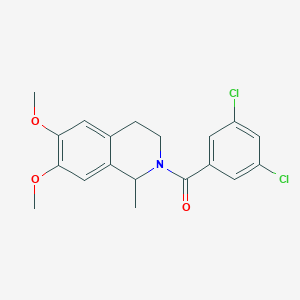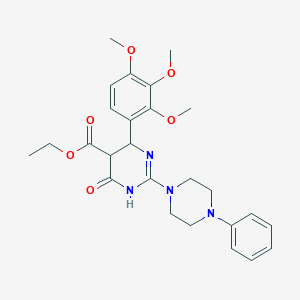
(3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that can be synthesized using various methods and has been found to have several biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It is also believed to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
In addition to its potential anti-cancer effects, (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has been found to have several other biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in inflammation and can also modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone in lab experiments is its potential as a cytotoxic agent. This makes it a useful tool for studying cancer cell growth and proliferation. However, one of the limitations is that the compound is not very water-soluble, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone. One area of research is to further explore its potential as an anti-cancer agent and to investigate its mechanism of action in more detail. Another area of research is to explore its potential as an anti-inflammatory agent and to investigate its effects on the immune system. Additionally, researchers may explore ways to improve the compound's solubility to make it easier to work with in lab experiments.
Méthodes De Synthèse
There are several methods for synthesizing (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone. One of the most common methods involves the reaction of 3,5-dichlorobenzaldehyde with 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with acid to yield the final compound.
Applications De Recherche Scientifique
(3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has been studied for its potential use in several scientific research applications. One of the most promising areas of research involves its use as a potential anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells and can induce apoptosis.
Propriétés
Nom du produit |
(3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone |
|---|---|
Formule moléculaire |
C19H19Cl2NO3 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C19H19Cl2NO3/c1-11-16-10-18(25-3)17(24-2)8-12(16)4-5-22(11)19(23)13-6-14(20)9-15(21)7-13/h6-11H,4-5H2,1-3H3 |
Clé InChI |
BMBTZBNBINSPFU-UHFFFAOYSA-N |
SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=CC(=C3)Cl)Cl)OC)OC |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=CC(=C3)Cl)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B264916.png)
![6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B264917.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)

![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)
![9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B264963.png)

![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
![N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)
![3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B264979.png)
![2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B264996.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B265001.png)